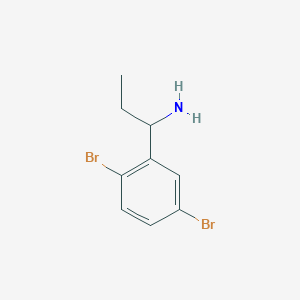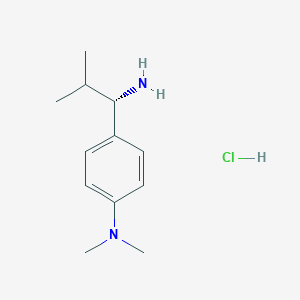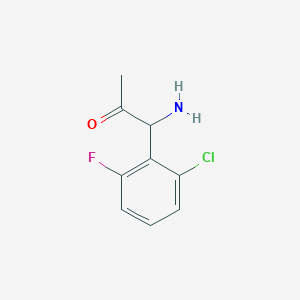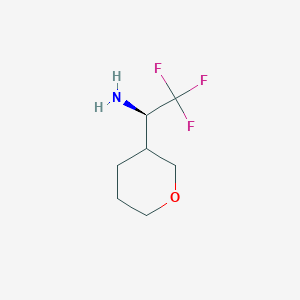
(3S,4S)-4-Amino-7-chlorochroman-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-Amino-7-chlorochroman-3-OL: is a chiral compound with significant potential in various scientific fields. This compound belongs to the chroman family, characterized by a benzopyran ring system. The presence of an amino group and a chlorine atom on the chroman ring makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Amino-7-chlorochroman-3-OL typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the asymmetric synthesis via organocatalytic addition reactions. For instance, dithiomalonates can be added to nitrostyrenes under “on water” conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for high yield and purity, ensuring that the stereochemistry is maintained throughout the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorine groups on the chroman ring make it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3S,4S)-4-Amino-7-chlorochroman-3-OL is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it a potential candidate for treating various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-7-chlorochroman-3-OL involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular pathways involved could include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
Comparison with Similar Compounds
(3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid: This compound shares a similar amino group and stereochemistry but differs in the ring structure and substituents.
(3S,4S)-4-[(Benzylsulfonyl)amino]pyrrolidin-3-yl: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness: (3S,4S)-4-Amino-7-chlorochroman-3-OL is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(3S,4S)-4-amino-7-chloro-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10ClNO2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |
InChI Key |
PNXDTVQXRDLBMC-APPZFPTMSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C2=C(O1)C=C(C=C2)Cl)N)O |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)












